![molecular formula C17H15FN2O5 B5695647 4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
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Overview
Description
4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of 4-oxobutanoic acid and contains a 4-nitrobenzyl group and a 4-fluorophenylamino group.
Scientific Research Applications
4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species in cells. It has also been used as a substrate for the development of enzyme inhibitors and as a tool for studying enzyme kinetics. Furthermore, it has been used as a ligand for the development of metal complexes with potential applications in catalysis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate involves the cleavage of the 4-nitrobenzyl group by reactive oxygen species to release the 4-fluorophenylamino group. The resulting product then reacts with other molecules in the cell to produce a fluorescent signal. This mechanism makes it an ideal tool for the detection of reactive oxygen species in cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying various biological processes without affecting the system being studied.
Advantages and Limitations for Lab Experiments
The advantages of using 4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate in lab experiments include its high sensitivity and selectivity for reactive oxygen species, its ease of use, and its non-toxicity. However, its limitations include its cost, the need for specialized equipment for detection, and the potential for interference from other fluorescent molecules in the cell.
Future Directions
There are several future directions for the use of 4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate in scientific research. These include the development of new fluorescent probes for the detection of other molecules in cells, the use of this compound as a ligand for the development of new metal complexes with potential applications in catalysis and medicinal chemistry, and the development of new enzyme inhibitors based on this compound. Furthermore, the use of this compound in combination with other techniques such as CRISPR-Cas9 gene editing could lead to new insights into the role of reactive oxygen species in various biological processes.
Synthesis Methods
The synthesis of 4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate involves the reaction of 4-fluoroaniline with ethyl 4-nitrobenzylidene-4-oxobutanoate in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(4-fluoroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c18-13-3-5-14(6-4-13)19-16(21)9-10-17(22)25-11-12-1-7-15(8-2-12)20(23)24/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGKNXMDIQPFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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